5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the pyrrolidinone moiety can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy-substituted furan.
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the pyrrolidinone moiety can yield pyrrolidine derivatives.
Scientific Research Applications
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with a different substitution pattern.
5-bromopyridine derivatives: Compounds with a bromine atom on a pyridine ring, used in various chemical syntheses.
Uniqueness
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a pyrrolidinone moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-9-11(18-16(21)13-6-7-14(17)22-13)4-5-12(10)19-8-2-3-15(19)20/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQCNULPHTJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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